Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C28H33N5O10 |

|---|---|

Peso molecular |

599.6 g/mol |

Nombre IUPAC |

2-[[2-[[2-[[2-[[(2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C28H33N5O10/c34-22(29-14-23(35)31-16-25(37)38)13-30-24(36)15-32-27(40)21(33-28(41)43-18-20-9-5-2-6-10-20)11-12-26(39)42-17-19-7-3-1-4-8-19/h1-10,21H,11-18H2,(H,29,34)(H,30,36)(H,31,35)(H,32,40)(H,33,41)(H,37,38)/t21-/m1/s1 |

Clave InChI |

NSNQPZDPXGQEHI-OAQYLSRUSA-N |

SMILES isomérico |

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Foundational & Exploratory

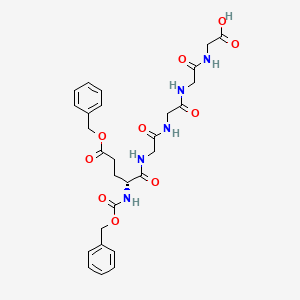

Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly, a key pentapeptide derivative. Primarily utilized as a cleavable linker in the development of antibody-drug conjugates (ADCs), its strategic design allows for controlled release of cytotoxic payloads within the tumor microenvironment. This document details its physicochemical properties, outlines a general methodology for its synthesis and purification, and discusses its mechanism of action within the context of ADC technology.

Chemical Structure and Properties

This compound is a protected pentapeptide. The N-terminus of the D-glutamic acid is protected by a carboxybenzyl (Cbz) group, and its side chain is protected as a benzyl (B1604629) ester (Bn). This is followed by a sequence of four glycine (B1666218) residues.

Chemical Structure:

Caption: Schematic representation of this compound.

Physicochemical and Computational Properties:

A summary of the key physicochemical and computational properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₃N₅O₁₀ | [1] |

| Molecular Weight | 599.59 g/mol | [1] |

| CAS Number | 2994293-30-8 | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Purity | ≥98% (commercially available) | [1] |

| Storage Temperature | -20°C, protect from light | [1] |

| Topological Polar Surface Area (TPSA) | 218.33 Ų | [1] |

| LogP (octanol-water partition coefficient) | -0.6456 | [1] |

| Hydrogen Bond Donors | 6 | [1] |

| Hydrogen Bond Acceptors | 9 | [1] |

| Rotatable Bonds | 17 | [1] |

Solubility:

The solubility of protected peptides like this compound is generally low in aqueous solutions. It is predicted to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and methanol. For experimental purposes, it is advisable to test solubility on a small scale before preparing larger solutions.

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using a Fmoc/tBu strategy. A generalized workflow is described below.

Caption: General workflow for the solid-phase synthesis of the target peptide.

Detailed Methodology:

-

Resin Preparation: A suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin with the first glycine, is swelled in a suitable solvent like DMF.

-

Amino Acid Coupling Cycles:

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF (typically 20%).

-

Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents.

-

Coupling: The next Fmoc-protected amino acid (Fmoc-Gly-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) and then added to the resin. This cycle is repeated for the subsequent glycine residues.

-

Final Coupling: For the final residue, Cbz-D-Glu(OBn)-OH is coupled to the N-terminus of the tetra-glycine peptide on the resin.

-

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (B1312306) (TIS) and water to prevent side reactions.

-

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting solid is lyophilized to obtain the crude product.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

Column: A C18 stationary phase column is typically used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% TFA, is employed.

-

Gradient: A linear gradient from a low to a high percentage of solvent B is run to elute the peptide. The exact gradient will need to be optimized.

-

Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection and Analysis: Fractions are collected and analyzed for purity by analytical HPLC and mass spectrometry. Pure fractions are pooled and lyophilized.

Characterization

The identity and purity of the final product should be confirmed by:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the presence of the protecting groups.

-

Analytical RP-HPLC: To determine the purity of the final product.

Application in Antibody-Drug Conjugates (ADCs)

This compound serves as a cleavable linker in ADCs. This linker connects a cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The stability of the linker in systemic circulation and its selective cleavage at the tumor site are critical for the efficacy and safety of the ADC.

Mechanism of Action: Enzymatic Cleavage

The peptide sequence of the linker is designed to be a substrate for lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment and within cancer cells.

Caption: ADC mechanism involving cathepsin-mediated linker cleavage.

Detailed Steps:

-

Targeting: The ADC circulates in the bloodstream and specifically binds to the target antigen on the surface of cancer cells.

-

Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis, and trafficked to the lysosome.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B and other proteases recognize and cleave the peptide linker. The cleavage is thought to occur between the glutamic acid and the first glycine residue.

-

Payload Release: The cleavage of the linker liberates the cytotoxic drug from the antibody.

-

Induction of Cell Death: The released drug can then exert its cytotoxic effect, leading to the death of the cancer cell, often through apoptosis.

The inclusion of the D-amino acid (D-Glu) can enhance the stability of the linker against premature degradation by serum proteases.

Conclusion

This compound is a valuable and versatile chemical entity for the development of advanced biotherapeutics, particularly in the field of antibody-drug conjugates. Its well-defined structure and susceptibility to specific enzymatic cleavage make it an attractive linker for achieving targeted drug delivery and improving the therapeutic index of potent cytotoxic agents. A thorough understanding of its chemical properties and the methodologies for its synthesis and purification are essential for its successful application in research and drug development. Further studies to obtain detailed kinetic data for its cleavage by various proteases and to explore its in vivo stability and efficacy in different ADC constructs will continue to be of high interest to the scientific community.

References

Navigating the Solubility Landscape of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The solubility of synthetic peptides is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides an in-depth analysis of the predicted solubility of the protected pentapeptide, Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly, a cleavable linker utilized in the construction of antibody-drug conjugates (ADCs). Due to the absence of specific experimental data in publicly available literature, this guide leverages established principles of peptide chemistry to predict its solubility profile and offers a comprehensive experimental protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility

The structure of this compound incorporates several features that significantly influence its solubility. The presence of the N-terminal Carboxybenzyl (Cbz) and the benzyl (B1604629) (Bn) ester on the glutamic acid side chain introduces considerable hydrophobicity.[1][2] Conversely, the four consecutive glycine (B1666218) residues contribute to the peptide's flexibility and can participate in hydrogen bonding. The overall character of the peptide is largely non-polar.

Based on these structural characteristics, the solubility of this compound in aqueous solutions is expected to be low.[3] It is predicted to be more soluble in polar aprotic organic solvents that can disrupt hydrophobic interactions and effectively solvate the peptide backbone.[1]

Below is a table summarizing the predicted solubility of this compound in various common laboratory solvents. These predictions are based on general principles of peptide solubility and data for structurally related compounds.[1][4]

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | The hydrophobic Cbz and Bn protecting groups are expected to dominate, leading to poor solvation in water.[3] |

| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water, the ionic nature of PBS is unlikely to overcome the hydrophobicity of the peptide. |

| Methanol (B129727) (MeOH) | Low to Moderate | Methanol's polarity may allow for some solvation, but the hydrophobic character of the peptide may limit high solubility. |

| Ethanol (B145695) (EtOH) | Low to Moderate | Similar to methanol, ethanol may offer limited solubility. |

| Isopropanol (IPA) | Low | The increased alkyl chain length compared to methanol and ethanol will likely decrease its ability to solubilize the peptide. |

| Acetonitrile (ACN) | Moderate | Acetonitrile is a common solvent for peptides of mixed polarity and may offer reasonable solubility.[1] |

| Dimethylformamide (DMF) | High | DMF is a strong hydrogen bond acceptor and is known to be an excellent solvent for many protected peptides.[4] |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds, making it a likely candidate for effectively solubilizing this peptide.[1][4] |

Experimental Protocol: Determination of Peptide Solubility via Turbidity Assay

To empirically determine the solubility of this compound, a turbidity-based solubility assay is a straightforward and effective method.[5] This protocol outlines the necessary steps for a systematic evaluation in various solvents.

Materials:

-

This compound (lyophilized powder)

-

A selection of solvents to be tested (e.g., Water, PBS, Methanol, Ethanol, Acetonitrile, DMF, DMSO)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Micro-pipettors and sterile tips

-

Spectrophotometer or plate reader capable of measuring absorbance at 600 nm

-

Analytical balance

Procedure:

-

Preparation of Stock Solutions:

-

Accurately weigh a small amount of the lyophilized peptide (e.g., 5 mg).

-

Prepare a high-concentration stock solution in a solvent in which the peptide is expected to be highly soluble (e.g., DMSO or DMF). For example, dissolve 5 mg in 500 µL of DMSO to create a 10 mg/mL stock solution.

-

Vortex thoroughly to ensure complete dissolution. Visually inspect for any particulate matter.

-

-

Preparation of Test Solutions:

-

Label a series of microcentrifuge tubes for each solvent to be tested.

-

Add a fixed volume of the chosen solvent to each tube (e.g., 500 µL).

-

Create a dilution series by adding increasing volumes of the peptide stock solution to the respective solvent tubes. For example, add 1, 2, 5, 10, 20, and 50 µL of the 10 mg/mL stock to different tubes, resulting in final concentrations of 0.02, 0.04, 0.1, 0.2, 0.4, and 1.0 mg/mL.

-

The final volume in each tube should be kept consistent by adding the appropriate amount of the pure stock solvent (e.g., DMSO) if necessary, although for initial screening, this small volume difference may be negligible.

-

-

Equilibration and Measurement:

-

Vortex each tube vigorously for 1-2 minutes.

-

Allow the tubes to equilibrate at room temperature for a set period (e.g., 1-2 hours) to allow for complete dissolution or precipitation.

-

After equilibration, visually inspect each tube for any signs of precipitation or cloudiness.

-

For a quantitative measurement, transfer an aliquot (e.g., 200 µL) from the supernatant of each tube to a 96-well plate.

-

Measure the absorbance (optical density) at 600 nm. An increase in absorbance indicates turbidity and thus, the solubility limit has been exceeded.

-

-

Data Analysis:

-

Plot the absorbance at 600 nm against the peptide concentration for each solvent.

-

The solubility limit is the concentration at which a significant increase in absorbance is observed.

-

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for assessing the solubility of a protected peptide like this compound.

Caption: A logical workflow for the systematic assessment of protected peptide solubility.

Factors Influencing the Solubility of this compound

Several key factors contribute to the predicted solubility profile of this peptide:

-

Amino Acid Composition: The four consecutive glycine residues provide a flexible, polar backbone. However, the lack of charged side chains limits solubility in aqueous buffers.[3] The solubility of glycine oligomers is known to decrease as the chain length increases, which may also be a contributing factor.[6][7]

-

Protecting Groups: The N-terminal Cbz group and the benzyl ester on the glutamic acid are the dominant features influencing solubility. These bulky, aromatic groups significantly increase the hydrophobicity of the molecule, driving it to be more soluble in organic solvents.[1][2]

-

Peptide Length: As a pentapeptide, it is of moderate length. Generally, longer peptides tend to be less soluble than shorter ones due to increased potential for intermolecular interactions and aggregation.[8]

-

pH and Charge: The peptide has a C-terminal carboxylic acid, which can be deprotonated at higher pH, and the glutamic acid side chain is protected. Therefore, adjusting the pH to the basic range might slightly improve aqueous solubility by ionizing the C-terminus. However, this effect is likely to be minimal due to the overwhelming hydrophobicity of the protecting groups. The isoelectric point (pI) will be in the acidic range, and solubility is generally lowest at the pI.[3]

This technical guide provides a predictive framework and a practical experimental approach for researchers working with this compound. A systematic evaluation of its solubility in various solvent systems is crucial for its successful application in the synthesis of antibody-drug conjugates and other biomedical research.

References

- 1. bachem.com [bachem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jpt.com [jpt.com]

A Technical Guide to the Research Applications of D-Amino Acid Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

While biological systems are overwhelmingly composed of L-amino acids, their chiral counterparts, D-amino acids, offer significant advantages for therapeutic and research applications. Peptides constructed from D-amino acids exhibit remarkable resistance to proteolytic degradation, leading to enhanced stability and bioavailability.[1][2][3] This technical guide explores the core research applications of D-amino acid peptides, providing an in-depth analysis of their use in therapeutics, diagnostics, and biomaterials. We present quantitative data on their performance, detailed experimental protocols for their synthesis and characterization, and visualizations of key pathways and workflows to facilitate their adoption in research and drug development.

Introduction to D-Amino Acid Peptides

Amino acids, the building blocks of proteins and peptides, exist as two stereoisomers (enantiomers): L- (levorotatory) and D- (dextrorotatory) forms. These forms are non-superimposable mirror images of each other. In nearly all forms of life, proteins are exclusively made from L-amino acids.[3] Consequently, the cellular machinery, particularly degradative enzymes like proteases, are stereospecific for L-amino acid sequences.[1][4]

Advantages of D-Peptides in Research and Drug Development

The substitution of L-amino acids with D-amino acids imparts several key benefits that are highly attractive for drug development:

-

Enhanced Proteolytic Stability : D-peptides are not readily cleaved by natural proteases, which significantly prolongs their circulation time and bioavailability in vivo.[2][4][6]

-

Reduced Immunogenicity : Because they are poorly processed by antigen-presenting cells, D-peptides are generally less likely to elicit an immune response compared to their L-counterparts.[7]

-

Improved Pharmacokinetics : The increased stability leads to a longer plasma half-life, allowing for less frequent dosing and a more sustained therapeutic effect.[3]

-

High Target Affinity and Specificity : Techniques like mirror-image phage display allow for the discovery of D-peptides that bind to natural L-protein targets with high affinity and specificity, comparable to L-peptides.[8][9][10]

Therapeutic Applications

The enhanced stability of D-peptides makes them powerful candidates for treating a wide range of diseases.

Neurodegenerative Diseases (e.g., Alzheimer's Disease)

A significant area of D-peptide research is in Alzheimer's disease (AD), focusing on inhibiting the aggregation of amyloid-beta (Aβ) and Tau proteins.[11][12] The D-peptide D3, identified through mirror-image phage display, has been shown to reduce Aβ plaque load and inflammation in transgenic mouse models, leading to improved cognitive function.[13] Another D-peptide, ISAD1, binds to the aggregation-prone region of the Tau protein, inhibiting its fibrillization and preventing Tau-mediated cytotoxicity.[12]

Oncology

D-peptides are being developed to disrupt protein-protein interactions that drive cancer growth. For example, D-peptide inhibitors have been designed to target the interaction between p53 and its negative regulator, MDM2.[14][15] Reactivating the p53 tumor suppressor pathway by blocking this interaction can induce apoptosis in cancer cells. One such D-peptide antagonist, DPMI-α, was shown to have a binding affinity of 219 nM for MDM2 and exerted potent p53-dependent growth inhibitory activity in glioblastoma models.[14]

Infectious Diseases

Antimicrobial peptides (AMPs) are a key part of the innate immune system, but their therapeutic use is often limited by poor stability.[16] D-amino acid substitutions can overcome this limitation.[16][17] For instance, an all-D-amino acid version of the antimicrobial peptide polybia-CP (D-CP) showed significantly improved stability against trypsin and chymotrypsin (B1334515) while maintaining its membrane-disrupting mode of action.[16] D-peptides have shown efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[18]

Table 1: Quantitative Data for Selected Therapeutic D-Peptides

| Peptide Name | Therapeutic Area | Target | Key Quantitative Metric(s) | Reference(s) |

| D3 | Alzheimer's Disease | Amyloid-β (Aβ) Oligomers | Reduced Aβ plaque density and inflammation in APP/PS1 mice. | [13] |

| RR (D-peptide) | Alzheimer's Disease | Amyloid-β (Aβ) | Binding affinity (Kd) for Aβ1-40 = 1.10 µM. | [19] |

| DPMI-α | Oncology | MDM2 | Binding affinity (Kd) for MDM2 = 219 nM. | [14] |

| DPMI-δ | Oncology | MDM2 | Ultrahigh binding affinity (Kd) for MDM2 = 220 pM. | [15] |

| P14 (bicyclic) | Infectious Disease | Gram-positive bacteria | MIC against S. aureus = 8 µg/mL; MIC against MRSA = 32 µg/mL. | [18] |

| D-lys-CP | Infectious Disease | Bacterial membranes | Improved stability against trypsin; reduced hemolytic activity. | [16] |

| pep-20-D12 | Cancer Immunotherapy | CD47/SIRPα | Inhibits "don't eat me" signal to enhance macrophage phagocytosis. | [20] |

Diagnostic Applications

The high specificity and stability of D-peptides make them suitable for diagnostic purposes, particularly in molecular imaging and biomarker detection.[8][21] D-enantiomeric peptides, such as ACI-80 derivatives, have been used as molecular probes to bind to Aβ plaques with high affinity (in the submicromolar range), allowing for the monitoring of plaque load in the brain via imaging techniques.[19] Their resistance to degradation ensures that the imaging agent remains intact long enough to reach its target and be detected. Furthermore, the presence of specific D-amino acid-containing peptides in serum has been linked to age-related disorders, suggesting they could serve as novel biomarkers.[22][23]

Applications in Biomaterials

D-amino acid peptides are increasingly used in the development of advanced biomaterials like hydrogels and scaffolds.[24][25] The incorporation of D-amino acids enhances the resistance of these materials to enzymatic degradation, which is crucial for applications requiring long-term stability, such as tissue engineering and controlled drug release.[26][27] For example, an amphipathic D-peptide, KKd-11, was shown to self-assemble into a hydrogel with improved long-term antimicrobial ability and better resistance to proteases compared to its L-peptide counterpart, making it a promising coating for medical devices to inhibit biofilm formation.[24]

Key Experimental Protocols

The development of D-peptides relies on a set of specialized experimental techniques.

D-Peptide Discovery: Mirror-Image Phage Display

-

Library Screening : A standard phage display library, which expresses billions of random L-peptides, is screened against the synthesized D-target protein.

-

Selection : L-peptides that bind with high affinity to the D-target are isolated and sequenced.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

D-peptides are synthesized chemically, most commonly using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

-

Resin Preparation : An amino acid-loaded solid support (resin) is placed in a reaction vessel.

-

Fmoc Deprotection : The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a base (e.g., piperidine).

-

Amino Acid Coupling : The next Fmoc-protected D-amino acid is activated (e.g., with HBTU/HOBt) and added to the vessel to couple with the deprotected N-terminus.

-

Washing : The resin is washed to remove excess reagents.

-

Cycle Repetition : The deprotection, coupling, and washing steps are repeated for each subsequent D-amino acid in the sequence.

-

Cleavage and Deprotection : Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification : The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Characterization : The final product's identity and purity are confirmed by mass spectrometry.

Stability Assessment: Serum Stability Assay

This assay is critical for evaluating the proteolytic resistance of a peptide.[28][29][30]

-

Preparation : A stock solution of the purified D-peptide is prepared (e.g., 1 mg/mL in DMSO).[28]

-

Incubation : The peptide is added to a solution of human or animal serum (e.g., to a final concentration of 100 µg/mL) and incubated at 37°C.[28]

-

Time Points : Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

-

Reaction Quenching & Protein Precipitation : The enzymatic reaction in each aliquot is stopped by adding a precipitating solution, such as acetonitrile (B52724) containing trifluoroacetic acid (TFA).[28][31] The sample is vortexed and centrifuged to pellet the precipitated serum proteins.[28]

-

Analysis : The supernatant, containing the peptide, is analyzed by RP-HPLC.

-

Quantification : The peak area corresponding to the intact peptide is measured at each time point and compared to the t=0 sample to determine the percentage of peptide remaining. The half-life (t½) is then calculated.

Signaling Pathways Modulated by D-Peptides: The p53-MDM2 Pathway

A prime example of a D-peptide modulating a critical signaling pathway is the inhibition of the p53-MDM2 interaction in cancer.[14] Under normal conditions, the p53 tumor suppressor protein is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and uncontrolled cell proliferation. D-peptide inhibitors are designed to mimic the p53 helix that binds to a hydrophobic cleft on MDM2. By competitively binding to this cleft, the D-peptide displaces p53, preventing its degradation. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to activate genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately leading to the death of the cancer cell.[15]

Conclusion and Future Outlook

D-amino acid peptides represent a powerful and versatile platform in biomedical research and drug development. Their inherent resistance to proteolysis overcomes the primary obstacle that has limited the therapeutic potential of natural peptides. Through innovative discovery methods like mirror-image phage display, it is now possible to generate highly specific D-peptide ligands for a vast array of biological targets. The successful application of D-peptides in preclinical models of Alzheimer's disease, cancer, and infectious diseases highlights their immense therapeutic potential. As synthesis and design strategies continue to evolve, D-peptides are poised to become a major class of next-generation therapeutics, offering durable, potent, and highly specific solutions to challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. lifetein.com [lifetein.com]

- 3. lifetein.com [lifetein.com]

- 4. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Next-Generation Phage Display: From D-Peptide Therapeutics to AI-Driven Discovery - Creative Biolabs [biotechphage.com]

- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mirror-Image Phage Display for the Selection of D-Amino Acid Peptide Ligands as Potential Therapeutics [pubmed.ncbi.nlm.nih.gov]

- 8. Mirror image phage display—a method to generate d-peptideligands for use in diagnostic or therapeutical applications - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. Identification of D-peptide ligands through mirror-image phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A novel D-amino acid peptide with therapeutic potential (ISAD1) inhibits aggregation of neurotoxic disease-relevant mutant Tau and prevents Tau toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 14. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Ultrahigh Affinity D-Peptide Antagonist Of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | Use of Peptides for the Management of Alzheimer’s Disease: Diagnosis and Inhibition [frontiersin.org]

- 20. Peptide drugs: a new direction in cancer immunotherapy | Cancer Biology & Medicine [cancerbiomed.org]

- 21. Diagnostics [direct-peptides1.s3.us-east.cloud-object-storage.appdomain.cloud]

- 22. Identification of ᴅ-amino acid-containing peptides in human serum | PLOS One [journals.plos.org]

- 23. [PDF] D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? | Semantic Scholar [semanticscholar.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. benchchem.com [benchchem.com]

- 29. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

An In-depth Technical Guide to Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, supplier information, and potential applications of the peptide linker, Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly, in the development of Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a specialized chemical compound with the CAS Number 2994293-30-8 .[1] It is primarily utilized as a cleavable linker in the field of oncology research and drug development, specifically in the construction of Antibody-Drug Conjugates (ADCs).[2][3] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker component is critical to the success of an ADC, and this compound's peptide-based structure is designed to be stable in circulation and selectively cleaved by enzymes within the target tumor cell.

Physicochemical and Supplier Data

The following tables summarize the key quantitative data for this compound, compiled from various suppliers.

Table 1: Chemical Properties

| Property | Value | Reference |

| CAS Number | 2994293-30-8 | [1] |

| Molecular Formula | C28H33N5O10 | [1][3] |

| Molecular Weight | 599.59 g/mol | [1] |

| Purity | ≥95% to ≥98% | [1][2] |

| Storage Temperature | -20°C | [1][3] |

Table 2: Supplier Information

| Supplier | Purity | Additional Information |

| ChemScene | ≥98% | Offers custom synthesis and other services.[1] |

| GlpBio | >95.00% | Provides Certificate of Analysis and Safety Data Sheet.[2] |

| Immunomart | Not specified | Described as a cleavable linker for ADCs.[3] |

| Amaybio | Not specified | Listed under their chemical products. |

Proposed Mechanism of Action and Signaling Pathway

As a peptide-based linker, this compound is likely designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. The proposed intracellular cleavage pathway is depicted below.

Experimental Protocols

The following are proposed, detailed methodologies for key experiments involving this compound in the development of an ADC. These protocols are based on established methods for similar peptide linkers.

Protocol for ADC Conjugation

This protocol describes a potential method for conjugating this compound to a monoclonal antibody (mAb) and a cytotoxic payload.

Materials:

-

Monoclonal antibody (mAb)

-

This compound

-

Cytotoxic payload with a suitable reactive group

-

Reducing agent (e.g., TCEP)

-

Conjugation buffer (e.g., PBS)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., SEC-HPLC)

Procedure:

-

Antibody Preparation: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP to generate reactive thiol groups.

-

Linker-Payload Activation: Activate the carboxylic acid group of this compound using a suitable coupling agent (e.g., HBTU) and react it with the cytotoxic payload.

-

Conjugation: Add the activated linker-payload to the reduced mAb solution and incubate at a controlled temperature and pH to allow for covalent bond formation.

-

Quenching: Stop the reaction by adding a quenching reagent to cap any unreacted thiol groups.

-

Purification: Purify the resulting ADC from unconjugated mAb, free payload, and other reactants using size-exclusion chromatography.

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.

Protocol for In Vitro Cleavage Assay

This assay is designed to evaluate the enzymatic cleavage of the linker and the release of the payload.

Materials:

-

Purified ADC

-

Cathepsin B enzyme

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)

-

Reducing agent (e.g., DTT)

-

LC-MS/MS system

Procedure:

-

Assay Setup: In a microcentrifuge tube, combine the purified ADC with Cathepsin B in the assay buffer. Include a control sample without the enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Sample Preparation: At each time point, stop the reaction by adding a precipitation agent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant.

-

Analysis: Analyze the supernatant by LC-MS/MS to detect and quantify the released payload.

-

Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage kinetics of the linker.

Conclusion

This compound represents a promising cleavable linker for the development of next-generation Antibody-Drug Conjugates. Its peptide-based design allows for potential protease-mediated cleavage within the target cell, offering a mechanism for controlled payload release. The provided protocols offer a foundational framework for researchers to incorporate this linker into their ADC development programs. Further characterization and in vivo studies will be essential to fully elucidate its therapeutic potential.

References

The Benzyl Ester as a Guardian of Glutamic Acid's Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the development of novel therapeutics, the precise control of reactive functional groups is paramount. Glutamic acid, with its side-chain carboxylic acid, presents a unique challenge, requiring a robust protection strategy to prevent unwanted side reactions during peptide chain elongation. The benzyl (B1604629) ester has long stood as a reliable and versatile protecting group for the γ-carboxyl group of glutamic acid, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1][2] This technical guide provides a comprehensive overview of the role and application of benzyl ester protection for glutamic acid, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in this critical aspect of chemical biology and drug discovery.

The Core Principle: Orthogonal Protection in Peptide Synthesis

Modern peptide synthesis relies on the principle of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others.[3] This allows for the selective deprotection of the Nα-amino group for chain elongation while the side-chain protecting groups remain intact. The benzyl ester fits seamlessly into the tert-butoxycarbonyl (Boc) protection strategy. In this scheme, the Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl ester protecting the glutamic acid side chain is stable under these conditions.[1] It is typically removed at the final stage of synthesis under stronger conditions, such as catalytic hydrogenolysis or treatment with strong acids like hydrofluoric acid (HF).[1][3]

A Comparative Look: Benzyl Ester vs. Other Protecting Groups

While the benzyl ester is a cornerstone of the Boc/Bzl strategy, the choice of a protecting group is often dictated by the overall synthetic scheme. The most common alternative is the tert-butyl (tBu) ester, which is predominantly used in the fluorenylmethyloxycarbonyl (Fmoc) strategy.[2][4] The following table summarizes a comparison of these two key protecting groups for the glutamic acid side chain.

| Protecting Group | Typical Synthetic Strategy | Deprotection Conditions | Advantages | Disadvantages | Typical Yield (Coupling) |

| Benzyl Ester (OBzl) | Boc/Bzl | Catalytic Hydrogenolysis (e.g., H₂/Pd/C, transfer hydrogenation); Strong acids (e.g., HF, TFMSA) | Stable to TFA used for Boc removal; Avoids repeated strong acid treatment if removed by hydrogenolysis; Orthogonal to many other protecting groups.[1] | Requires a catalyst for hydrogenolysis which can be poisoned; Strong acid cleavage can damage sensitive peptides.[1] | 85-95%[1] |

| tert-Butyl Ester (OtBu) | Fmoc/tBu | Moderate to strong acids (e.g., TFA) | Cleaved simultaneously with the peptide from most resins in the Fmoc strategy; Avoids the use of heavy metal catalysts.[2] | Not stable to the acidic conditions used for Boc deprotection; Repeated TFA exposure can lead to side reactions. | 80-90%[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments involving benzyl ester protection of glutamic acid.

Protocol 1: Synthesis of γ-Benzyl L-Glutamate

This protocol describes a method for the direct esterification of L-glutamic acid to form the γ-benzyl ester.

Materials:

-

L-Glutamic Acid

-

Benzyl Alcohol

-

60% Sulfuric Acid

-

Sodium Bicarbonate

-

Ice

-

Deionized Water

-

Acetone

-

Diethyl Ether

Procedure:

-

In a 12 L round bottom flask equipped with a distillation head, combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol.[5]

-

Heat the mixture to 70°C and stir for 45 minutes.[5]

-

Cool the solution and then apply a reduced pressure of approximately 100 mm.[5]

-

Reheat the mixture to 70°C and distill off the water for about 4.5 hours.[5]

-

After allowing the mixture to stand overnight, slowly add the viscous solution to a stirred mixture of 1613 g of sodium bicarbonate, 1.2 kg of ice, and 12 L of water.[5]

-

Collect the resulting precipitate by filtration and wash with approximately 8 L of carbon dioxide-free water and 8 L of acetone.[5]

-

Air-dry the precipitate, then triturate with 2 L of diethyl ether and dry to yield the crude γ-benzyl L-glutamate.[5]

-

For purification, recrystallize the crude product from 12.5 L of hot water. After cooling and overnight refrigeration, collect the crystals, wash with cold water and then THF, and dry in vacuo.[5]

Expected Yield: Approximately 693 g of pure γ-benzyl L-glutamate.[5]

Protocol 2: Deprotection of Benzyl Ester by Catalytic Transfer Hydrogenation

This method provides a mild alternative to high-pressure hydrogenolysis for the removal of the benzyl protecting group.

Materials:

-

Benzyl-protected peptide

-

10% Palladium on Carbon (Pd/C)

-

Formic Acid

-

Methanol

Procedure:

-

Dissolve the benzyl-protected peptide in a suitable solvent such as methanol.

-

To this solution, add 10% Palladium on Carbon (10% by weight of the peptide).

-

Add formic acid as the hydrogen donor.[6]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within minutes.[6]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the catalyst by filtration through a pad of Celite.

-

Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Quantitative Data: This method has been shown to afford quantitative removal of various benzyl-based protecting groups.[7]

Visualizing the Workflow and a Relevant Signaling Pathway

To further clarify the experimental processes and the biological context, the following diagrams are provided.

Caption: Experimental workflow for utilizing benzyl ester-protected glutamic acid in SPPS.

Caption: Simplified overview of a glutamatergic signaling pathway.

Application in Drug Development

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling pathways are implicated in a vast array of physiological and pathological processes, including learning, memory, and neurodegenerative diseases.[8][9] The development of drugs that modulate glutamatergic signaling is a major focus of neuroscience research.[10]

The synthesis of peptide-based drugs or molecular probes targeting glutamate receptors often requires the use of protected glutamic acid derivatives. By employing benzyl ester protection, medicinal chemists can incorporate glutamic acid or its analogs into complex peptide sequences with high fidelity. This enables the creation of novel agonists, antagonists, or allosteric modulators of glutamate receptors, which can be invaluable tools for dissecting signaling pathways and for developing new therapeutic agents for neurological and psychiatric disorders.[11]

Conclusion

The benzyl ester protection of the glutamic acid side chain is a well-established and robust strategy that remains highly relevant in modern peptide chemistry and drug development. Its compatibility with the Boc/Bzl SPPS workflow, coupled with reliable methods for its removal, ensures its continued utility. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently employ this essential tool in their synthetic endeavors. By understanding the principles and mastering the techniques associated with benzyl ester protection, scientists can continue to push the boundaries of peptide science and contribute to the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. biosynth.com [biosynth.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. prepchem.com [prepchem.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. benchchem.com [benchchem.com]

- 8. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutamic Acid: Synthesis, Pathways, Receptors, Uses And More [prepladder.com]

- 11. Synthesis of conformationally constrained glutamic acid homologues and investigation of their pharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for Solid-Phase Synthesis of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support.[1] This application note provides a detailed protocol for the synthesis of the pentapeptide Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly using Fmoc/tBu chemistry. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.[2] The N-terminus is capped with a carboxybenzyl (Cbz) group, and the side chain of D-glutamic acid is protected with a benzyl (B1604629) (Bn) group. This protocol outlines the use of 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the final peptide while keeping the acid-labile side-chain protecting groups intact if desired.[3]

Experimental Protocols

This protocol is based on the Fmoc/tBu strategy, where the temporary Nα-Fmoc protecting group is removed by a mild base (piperidine), and the permanent side-chain protecting groups are removed by a strong acid (trifluoroacetic acid) during the final cleavage step.[4]

Materials and Reagents

-

2-Chlorotrityl chloride resin (100-200 mesh)

-

Fmoc-Gly-OH

-

Fmoc-D-Glu(OBn)-OH

-

Benzyl chloroformate (Cbz-Cl)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine (B6355638), peptide synthesis grade

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)[5]

-

1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)[6]

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cold diethyl ether

Step 1: Resin Preparation and Loading of the First Amino Acid (Fmoc-Gly-OH)

-

Swell the 2-chlorotrityl chloride resin in DCM (10 mL/g of resin) for at least 30 minutes in a reaction vessel with gentle agitation.[7][8]

-

Drain the DCM.

-

Dissolve Fmoc-Gly-OH (2 equivalents relative to the resin loading capacity) and DIPEA (4 equivalents) in DCM.[7]

-

Add the amino acid solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.[7]

-

To cap any unreacted sites on the resin, add a mixture of DCM:MeOH:DIPEA (17:2:1, v/v) and agitate for 30 minutes.[7]

-

Drain the capping solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

Step 2: Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.[9][10]

-

Agitate the mixture at room temperature for 20-30 minutes.[9]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).

Step 3: Coupling of Subsequent Amino Acids (Gly, Gly, Gly, D-Glu(Bn))

This cycle is repeated for each of the subsequent amino acids in the sequence.

-

In a separate vessel, dissolve the next Fmoc-amino acid (Fmoc-Gly-OH or Fmoc-D-Glu(OBn)-OH) (2 equivalents) and HBTU (2 equivalents) in DMF.[6]

-

Add DIPEA (4 equivalents) to the activation mixture.[6]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a Kaiser test.[11]

-

After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Proceed to the Fmoc deprotection step for the next amino acid in the sequence.

Step 4: N-terminal Cbz Capping

-

After the final Fmoc deprotection of the D-Glu residue, wash the resin with DCM.

-

In a separate vessel, dissolve benzyl chloroformate (Cbz-Cl) (3 equivalents) in DCM.

-

Add DIPEA (3.5 equivalents) to the peptide-resin, followed by the Cbz-Cl solution.

-

Agitate the mixture for 2 hours at room temperature.

-

Drain the solution and wash the resin with DCM (3 times) and DMF (3 times).

Step 5: Cleavage and Side-Chain Deprotection

-

Wash the Cbz-capped peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.[9]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[9]

-

Agitate the mixture at room temperature for 2-3 hours.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[9]

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[9]

Step 6: Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[9]

-

Centrifuge the mixture to pellet the peptide and decant the ether.[9]

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum.

-

The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound.

| Step | Reagent | Equivalents (relative to resin loading) | Solvent | Reaction Time |

| Resin Loading | Fmoc-Gly-OH | 2 | DCM | 1-2 hours |

| DIPEA | 4 | DCM | 1-2 hours | |

| Fmoc Deprotection | 20% Piperidine | - | DMF | 20-30 minutes |

| Amino Acid Coupling | Fmoc-Amino Acid | 2 | DMF | 1-2 hours |

| HBTU | 2 | DMF | 1-2 hours | |

| DIPEA | 4 | DMF | 1-2 hours | |

| N-terminal Capping | Cbz-Cl | 3 | DCM | 2 hours |

| DIPEA | 3.5 | DCM | 2 hours | |

| Cleavage | 95% TFA / 2.5% TIS / 2.5% H₂O | - | - | 2-3 hours |

Mandatory Visualization

Caption: Workflow for the solid-phase synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. peptideweb.com [peptideweb.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. luxembourg-bio.com [luxembourg-bio.com]

Application Notes and Protocols for the Enzymatic Use of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly is a synthetic peptide derivative designed for use as a cleavable linker in the development of targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs). Its unique structure allows for selective cleavage by specific intracellular proteases, leading to the controlled release of a conjugated payload within target cells. This document provides detailed application notes and experimental protocols for researchers utilizing this substrate to study enzyme activity and characterize drug-release mechanisms.

The fundamental principle behind the application of this compound in ADCs lies in its stability in systemic circulation and its susceptibility to enzymatic cleavage within the lysosomal compartment of cancer cells. Upon internalization of an ADC containing this linker, lysosomal proteases, which are often upregulated in tumor cells, recognize and hydrolyze the peptide sequence, liberating the cytotoxic agent in close proximity to its intracellular target.

Mechanism of Action: A Focus on Lysosomal Proteases

The cleavage of peptide linkers in ADCs is a critical step in their mechanism of action. While the specific enzyme that preferentially cleaves this compound has not been definitively identified in publicly available literature, it is hypothesized to be a substrate for lysosomal cysteine proteases, such as Cathepsin B, L, or S. These enzymes are known to be responsible for the degradation of a variety of peptide linkers.

The general workflow for the intracellular processing of an ADC featuring a cleavable linker like this compound is depicted below.

Data Presentation

The enzymatic cleavage of this compound can be characterized by determining key kinetic parameters. The following tables are provided as templates for summarizing empirical data obtained from the experimental protocols outlined below.

Table 1: Enzyme Specificity for this compound Cleavage

| Enzyme | Relative Cleavage Efficiency (%)* |

| Cathepsin B | Data to be determined |

| Cathepsin L | Data to be determined |

| Cathepsin S | Data to be determined |

| Other Protease(s) | Data to be determined |

*Relative cleavage efficiency can be determined from initial reaction rates under standardized conditions.

Table 2: Kinetic Parameters for the Cleavage of this compound by the Primary Enzyme

| Parameter | Value | Units |

| Km (Michaelis Constant) | Data to be determined | µM |

| Vmax (Maximum Velocity) | Data to be determined | RFU/s or µM/s |

| kcat (Turnover Number) | Data to be determined | s-1 |

| kcat/Km (Catalytic Efficiency) | Data to be determined | M-1s-1 |

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound as an enzyme substrate. These protocols are based on established methods for assessing the enzymatic cleavage of peptide linkers in ADCs.

Protocol 1: Fluorometric Assay for Screening Enzyme Specificity

This protocol is designed for the rapid screening of various proteases to identify which enzymes effectively cleave the this compound substrate. This requires the synthesis of a fluorogenic version of the substrate, for example, by attaching a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) and a quencher to the peptide.

Application Notes and Protocols for Catalytic Hydrogenolysis in Cbz and Bn Deprotection

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and natural product development, the use of protecting groups is a cornerstone strategy for the selective transformation of multifunctional molecules.[1][2] Among the most utilized protecting groups for amines and hydroxyl functionalities are the Carboxybenzyl (Cbz or Z) and Benzyl (B1604629) (Bn) groups, respectively. Their popularity stems from their general stability across a wide array of reaction conditions and their susceptibility to removal under mild conditions. Catalytic hydrogenolysis has emerged as a premier method for the deprotection of both Cbz and Bn groups, lauded for its efficiency, clean reaction profiles, and amenability to scale-up.[1][2][3]

This document provides detailed application notes, experimental protocols, and comparative data for the catalytic hydrogenolysis-mediated deprotection of Cbz and Bn groups.

Mechanism of Action

The generally accepted mechanism for the catalytic hydrogenolysis of Cbz and Bn groups occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[1] The process can be summarized in the following key steps:

-

Adsorption: Both the substrate (Cbz- or Bn-protected compound) and molecular hydrogen (H₂) adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: The adsorbed molecular hydrogen undergoes dissociative chemisorption, forming reactive palladium hydride species on the catalyst surface.[1]

-

Bond Cleavage: The benzylic carbon-heteroatom (C-N for Cbz, C-O for Bn) bond of the adsorbed substrate is cleaved by the active palladium hydride species.

-

Product Formation & Desorption: This cleavage results in the formation of the deprotected amine or alcohol and toluene (B28343) (from the benzyl group). In the case of Cbz deprotection, an unstable carbamic acid intermediate is formed, which readily decarboxylates to yield the free amine and carbon dioxide.[4][5] The final products then desorb from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.[1]

Key Experimental Parameters

Several factors significantly influence the efficiency and selectivity of Cbz and Bn deprotection via catalytic hydrogenolysis:

-

Catalyst Selection: Palladium on carbon (Pd/C) is the most common catalyst, with 5% or 10% loading being standard.[1][6] Other catalysts like Pearlman's catalyst (Pd(OH)₂/C) can be more active and less prone to catalyst poisoning.[7] The choice of catalyst support can also influence activity.

-

Catalyst Loading: Typically, catalyst loading ranges from 1 to 20 mol% of palladium.[1] Higher loadings can increase reaction rates but also add to the cost and may complicate filtration.

-

Hydrogen Source: Molecular hydrogen (H₂) gas is the most common hydrogen source, typically supplied via a balloon or a pressurized system.[1] Alternatively, transfer hydrogenolysis utilizing hydrogen donors such as ammonium (B1175870) formate (B1220265), formic acid, or cyclohexadiene can be employed, which circumvents the need for handling H₂ gas.[1][7][8]

-

Solvent: A variety of solvents can be used, with alcohols (methanol, ethanol) and ethyl acetate (B1210297) being the most common due to their ability to dissolve a wide range of substrates and their compatibility with the reaction conditions.[6]

-

Temperature and Pressure: Most hydrogenolysis reactions are conducted at room temperature and atmospheric pressure (using a hydrogen balloon).[1] For more sterically hindered or less reactive substrates, elevated temperatures and pressures may be necessary.[9]

-

Substrate Concentration: The concentration of the substrate can impact the reaction rate. In some cases, higher concentrations can lead to faster catalyst deactivation.[9]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the catalytic hydrogenolysis of Cbz and Bn protected compounds.

Table 1: Catalytic Hydrogenolysis for N-Cbz Deprotection

| Substrate Example | Catalyst (Loading) | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cbz-protected amino acid | 10% Pd/C | H₂ (balloon) | Methanol (B129727) | Room Temp | 1-4 | >95 | [10] |

| Cbz-D-Phe-Pro-Val-Orn(Boc)-Leu-OMe | 10% Pd/C | H₂ (balloon) | Micellar Medium | Room Temp | - | High | [10] |

| N-Cbz protected amine | 10% Pd/C | Ammonium Formate | Methanol | Room Temp | 0.5-2 | >90 | [1] |

| Cbz-protected peptide | 10% Pd/CaCO₃ | H₂ (flow) | Methanol | 40 | <1 | High | [11] |

| N-Cbz p-aminobenzoate | 10% Pd/C & NaBH₄ | In situ from NaBH₄ | Methanol | Room Temp | 0.5 | 92 | [12] |

Table 2: Catalytic Hydrogenolysis for O-Bn Deprotection

| Substrate Example | Catalyst (Loading) | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| O-benzyl protected N-Boc-tyrosine | 10% Pd/C | H₂ (flow) | EtOH:EtOAc (1:1) | 60 | <1 | 100 | [9] |

| O-benzyl protected carbohydrate | 10% Pd/C | Formic Acid | - | - | - | High | [8] |

| N-benzyl dioctylamine | 10% Pd/C, 10% Nb₂O₅/C | H₂ (balloon) | Methanol | Room Temp | 1 | >95 | [2] |

| Benzyl ester | 10% Pd/C | H₂ (gas) | - | - | - | High | [9] |

| O-benzyl protected compound | 5% Pd/C | H₂ (flow, 80 bar) | Ethanol | 60 | <1 | High | [9] |

Experimental Protocols

Protocol 1: Standard Cbz/Bn Deprotection using Hydrogen Gas

This protocol describes a general procedure for the deprotection of Cbz and Bn groups using palladium on carbon and hydrogen gas.

Materials:

-

Cbz- or Bn-protected substrate

-

10% Palladium on carbon (Pd/C)

-

Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)

-

Round-bottom flask

-

Magnetic stir bar

-

Septum

-

Vacuum/inert gas manifold

-

Hydrogen gas balloon

-

Celite® or other filtration aid

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the Cbz- or Bn-protected substrate (1.0 mmol). Dissolve the substrate in a suitable solvent (10-20 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol% Pd) to the solution.[1]

-

Hydrogen Atmosphere: Seal the flask with a septum. Using a vacuum/inert gas manifold, carefully evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Introduce Hydrogen: Replace the inert gas atmosphere with hydrogen by evacuating the flask and backfilling with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an atmosphere of hydrogen.[1]

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Work-up: Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas.

-

Filtration: Dilute the reaction mixture with the reaction solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent. Caution: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.[1]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected product, which can be purified further if necessary (e.g., by column chromatography or recrystallization).[2]

Protocol 2: Cbz/Bn Deprotection using Transfer Hydrogenolysis with Ammonium Formate

This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.

Materials:

-

Cbz- or Bn-protected substrate

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Anhydrous methanol

-

Round-bottom flask

-

Magnetic stir bar

-

Reflux condenser (if heating is required)

-

Celite® or other filtration aid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the Cbz- or Bn-protected substrate (1.0 mmol) and 10% Pd/C (an equal weight to the substrate can be a starting point) in dry methanol (10 mL).[1]

-

Hydrogen Donor Addition: Add anhydrous ammonium formate (approximately 5-10 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or heat to reflux if necessary.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Isolation: Follow steps 7-9 from Protocol 1.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 9. thalesnano.com [thalesnano.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for HPLC Purification of Cbz-Protected Peptides

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Cbz-protected peptides using reversed-phase high-performance liquid chromatography (RP-HPLC). The information herein is intended to guide researchers in developing robust and efficient purification methods, addressing common challenges associated with the hydrophobicity of the benzyloxycarbonyl (Cbz) protecting group.

Introduction

The benzyloxycarbonyl (Cbz) group is a widely used amine-protecting group in peptide synthesis due to its stability under a variety of reaction conditions. However, the aromatic nature of the Cbz group imparts significant hydrophobicity to the peptide, which can present challenges during RP-HPLC purification. These challenges include poor solubility, peak broadening, and low recovery. This application note outlines a systematic approach to optimize the purification of Cbz-protected peptides, ensuring high purity and yield. The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC), using C18-modified silica (B1680970) as the stationary phase and UV detection[1].

Key Considerations for Cbz-Protected Peptide Purification

The success of purifying Cbz-protected peptides by RP-HPLC hinges on several critical parameters that influence the separation of the target peptide from impurities.[2] These impurities can include deletion sequences, truncated peptides, and by-products from the cleavage of other protecting groups.[1]

Hydrophobicity: The Cbz group significantly increases the hydrophobicity of the peptide, leading to stronger retention on reversed-phase columns. This necessitates the use of stronger organic mobile phases for elution.

Solubility: Cbz-protected peptides often exhibit poor solubility in aqueous solutions.[3] Proper sample preparation is therefore crucial to prevent precipitation on the column and ensure efficient separation.

Secondary Interactions: The aromatic ring of the Cbz group can engage in π-π stacking interactions with the stationary phase or other peptide molecules, potentially leading to peak broadening and tailing.

Experimental Protocols

Materials and Equipment

-

Preparative HPLC system with a gradient pump, UV detector, and fraction collector

-

Reversed-phase HPLC column (C18 is recommended as a starting point)

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA), HPLC-grade

-

Dimethyl sulfoxide (B87167) (DMSO), HPLC-grade (for sample dissolution if necessary)

-

0.2 µm syringe filters

Sample Preparation

Proper sample preparation is critical to avoid issues like column clogging and poor chromatographic performance.

-

Dissolution:

-

Initially, attempt to dissolve the lyophilized crude Cbz-protected peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

-

If the peptide is insoluble, dissolve the crude product in a minimal amount of a strong organic solvent such as DMSO.[4][5]

-

Once dissolved, dilute the sample with the initial mobile phase to a concentration suitable for injection. Ensure the final concentration of the strong solvent is low enough to not cause peak distortion.

-

-

Filtration: Filter the dissolved sample through a 0.2 µm syringe filter to remove any particulate matter before injection.[6]

HPLC Method Development and Optimization

A two-step approach is recommended for developing an efficient purification method: a scouting run followed by an optimized, focused gradient run.

Step 1: Analytical Scouting Run

The purpose of the scouting run is to determine the approximate retention time of the target Cbz-protected peptide.

-

Column: Use an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 120 Å pore size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Gradient: Run a broad linear gradient to identify the elution point of the target peptide. A typical scouting gradient is 20% to 90% B over 20 minutes.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 254 nm or 280 nm (if other aromatic residues are present).[1]

-

Analysis: Identify the peak corresponding to the Cbz-protected peptide, which can be confirmed by mass spectrometry of the collected fraction. Note the percentage of mobile phase B at which the peptide elutes.

Step 2: Preparative Purification with a Focused Gradient

Based on the scouting run, design a focused gradient for the preparative separation to maximize resolution and loading capacity.

-

Column: Use a preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 5-10 µm particle size, 120 Å pore size).

-

Mobile Phase: Same as the analytical run.

-

Gradient: Create a shallow gradient around the elution point determined in the scouting run. For example, if the peptide eluted at 60% B, a focused gradient could be 50% to 70% B over 30-60 minutes. Peptide gradients are often shallow, with a rate of increase of 1% to 4% per minute.[2]

-

Flow Rate: Scale the flow rate according to the column diameter. For a 21.2 mm ID column, a typical flow rate is in the range of 15-25 mL/min.

-

Loading: The typical loading capacity for synthetic peptides is in the range of 1 to 2 mg per mL of packed column volume.[7]

-

Fraction Collection: Collect fractions across the peak of interest.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Post-Purification: Combine the pure fractions and remove the solvents by lyophilization.[2]

Data Presentation

The following tables summarize typical parameters for the HPLC purification of Cbz-protected peptides.

Table 1: HPLC Column Specifications

| Parameter | Analytical Column | Preparative Column | Rationale |

| Stationary Phase | C18 | C18 | Good retention for hydrophobic peptides. C8 or C4 can be used for very hydrophobic peptides.[4] |

| Particle Size | 3-5 µm | 5-10 µm | Smaller particles for higher resolution in analytical, larger for lower backpressure in preparative. |

| Pore Size | 120 Å | 120 Å | Appropriate for small to medium-sized peptides. |

| Inner Diameter | 4.6 mm | 10-50 mm | Scaling up for higher loading capacity. |

| Length | 150-250 mm | 150-250 mm | Longer columns provide better resolution. |

Table 2: Mobile Phase Composition

| Component | Function | Typical Concentration |

| Solvent A | Aqueous phase | HPLC-grade Water |

| Solvent B | Organic phase | HPLC-grade Acetonitrile |

| Ion-Pairing Agent | Improves peak shape and resolution | 0.1% TFA[2] |

Table 3: Gradient Profiles

| Run Type | Purpose | Typical Gradient | Gradient Slope |

| Scouting | Determine elution point | 20% to 90% B in 20 min | ~3.5% / min |

| Focused | High-resolution purification | ±10% around elution point over 30-60 min | 0.5-1.0% / min |

Table 4: Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Poor Peak Shape (Tailing) | Secondary interactions with silica, peptide aggregation | Increase TFA concentration, use a shallower gradient, increase column temperature.[8] |

| Poor Peak Shape (Broadening) | High hydrophobicity, slow kinetics | Optimize gradient slope, lower the flow rate, increase column temperature.[8] |

| Low Recovery | Poor solubility, irreversible adsorption | Dissolve sample in a stronger solvent (e.g., DMSO), passivate the HPLC system.[5][8] |

| Precipitation on Column | Sample insolubility in mobile phase | Ensure complete dissolution of the sample before injection, use a suitable co-solvent in the sample preparation. |

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purification of Cbz-protected peptides.

Caption: Workflow for HPLC purification of Cbz-protected peptides.

Conclusion

The successful purification of Cbz-protected peptides by RP-HPLC is readily achievable through a systematic approach to method development. By carefully considering the hydrophobic nature of the Cbz group and optimizing sample preparation, column selection, and gradient conditions, researchers can overcome common challenges and obtain highly pure peptides for their downstream applications. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and efficient purification strategies.

References

Application Notes and Protocols: Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly in Protease Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. The development of specific protease inhibitors requires robust and reliable screening assays to identify and characterize potential drug candidates from large compound libraries. A key component of such assays is a suitable substrate that is efficiently and selectively cleaved by the target protease.

This document provides detailed application notes and protocols for the hypothetical use of the synthetic peptide, Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly , as a fluorogenic substrate in high-throughput screening (HTS) for inhibitors of a specific protease. While this peptide is noted as a cleavable linker in antibody-drug conjugates, its structure lends itself to adaptation as a protease substrate. For the purpose of this application note, we will postulate its use in screening for inhibitors of Glutamyl Endopeptidase-Like Protease (GELP) , a hypothetical enzyme with a preference for cleaving after glutamic acid residues.

The proposed assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET), a widely used method in drug discovery for its sensitivity and amenability to automation.[1]

Principle of the FRET-Based Protease Assay

The FRET-based assay utilizes a modified version of the this compound peptide, herein referred to as GELP-FRET Substrate . This substrate is chemically modified to incorporate a fluorophore at one end and a quencher at the other.

-

Intact Substrate: In its uncleaved state, the close proximity of the fluorophore and quencher allows for FRET to occur, resulting in the quenching of the fluorophore's emission.

-

Cleaved Substrate: Upon cleavage of the peptide bond by the target protease (GELP), the fluorophore and quencher are separated. This separation disrupts FRET, leading to a measurable increase in fluorescence intensity.

-

Inhibition: The presence of an effective inhibitor prevents the protease from cleaving the substrate, resulting in a low fluorescence signal.

This principle allows for the rapid and sensitive quantification of protease activity and its inhibition.[2]

References

Application of Glutamic Acid Peptides in Hydrogel Formation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction